H-Hyp-gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

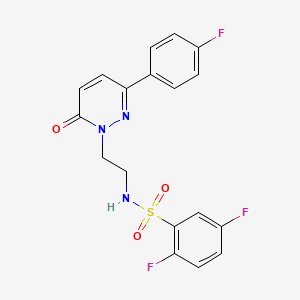

“H-Hyp-gly-OH” is a dipeptide containing hydroxyproline and glycine . It promotes the growth of mouse primary fibroblasts on collagen gel . It has potential applications in improving skin by ingesting hydrolyzed collagen . It can be used for metabolic research .

Synthesis Analysis

The synthesis of peptides containing hydroxyproline has been explored in various studies . For instance, peptides that contain 4®Hyp in both the Xaa and the Yaa positions, such as Ac-(Gly-4®Hyp-4®Hyp)10-NH2, have been synthesized and compared to Ac-(Gly-Pro-4®Hyp)10-NH2, and Ac-(Gly-4®Hyp-Pro)10-NH2 .

Molecular Structure Analysis

The molecular weight of “H-Hyp-gly-OH” is 188.18, and its formula is C7H12N2O4 . The structure of peptides containing Hyp-Gly has been analyzed using 3D-QSAR studies .

Physical And Chemical Properties Analysis

The molecular weight of “H-Hyp-gly-OH” is 188.18, and its formula is C7H12N2O4 .

Aplicaciones Científicas De Investigación

Dermatological Applications

H-Hyp-Gly-OH: has been identified as a substrate for prolinase, which plays a role in skin health. Clinical studies have shown that ingestion of dipeptides containing Hyp-Gly can improve facial skin moisture and elasticity. This suggests potential applications in anti-aging skincare products, where it could be used to enhance the skin’s hydration and reduce signs of aging .

Cardiovascular Health

Peptides containing the Hyp-Gly sequence have been found to inhibit platelet aggregation, a key factor in thrombus formation which can lead to cardiovascular diseases. This antiplatelet activity indicates that H-Hyp-Gly-OH could be developed as a dietary supplement to prevent cardiovascular diseases, particularly as a natural alternative to synthetic antiplatelet drugs .

Nutraceuticals

The Hyp-Gly dipeptide is abundant in collagen, which is often used in nutraceutical products for its health benefits. The bioactive collagen hydrolysates containing Hyp-Gly have been associated with various health benefits, including improved skin conditions and potential cardiovascular health improvements, making it a valuable component in functional foods and supplements .

Molecular Biology Research

In molecular biology, H-Hyp-Gly-OH can be used as a substrate for studying the activity of prolinase enzymes. These enzymes are involved in the metabolism of proline-rich proteins, which are significant in many biological processes. Understanding the action of prolinase can contribute to the development of therapies for related disorders .

Cosmeceuticals

Beyond traditional skincare, the Hyp-Gly dipeptide’s role in improving skin moisture and elasticity positions it as a candidate for cosmeceutical applications. It could be incorporated into formulations aimed at providing not only cosmetic benefits but also therapeutic effects for the skin .

Research on Aging

The potential of H-Hyp-Gly-OH to improve skin conditions and cardiovascular health also makes it a compound of interest in gerontology research. It could be used in studies aiming to understand the aging process and develop interventions to mitigate its effects on the human body .

Mecanismo De Acción

Target of Action

H-Hyp-gly-OH, a dipeptide containing hydroxyproline and glycine, primarily targets fibroblasts . Fibroblasts are a type of cell that synthesizes the extracellular matrix and collagen, playing a critical role in wound healing and maintaining the structural integrity of connective tissues .

Mode of Action

H-Hyp-gly-OH promotes the growth of primary fibroblasts on collagen gel . This dipeptide is derived from collagen peptides (CP) and has been found to activate fibroblasts, leading to the production of matrix proteins that are essential for maintaining vascular wall homeostasis . In particular, elastic fibers (elastin) are strongly involved in the elasticity of arteries .

Biochemical Pathways

It is known that this dipeptide is involved in the regulation of fibroblast activity and the production of matrix proteins . It’s also suggested that H-Hyp-gly-OH may have a role in the regulation of glycative stress .

Pharmacokinetics

It’s known that this dipeptide can be ingested through hydrolyzed collagen

Result of Action

The action of H-Hyp-gly-OH results in the promotion of fibroblast growth and the production of matrix proteins, which are crucial for maintaining the structural integrity of connective tissues . This dipeptide has potential applications in improving skin by ingesting hydrolyzed collagen . Additionally, it has been suggested that H-Hyp-gly-OH may have immunomodulatory effects .

Action Environment

The action of H-Hyp-gly-OH is influenced by various environmental factors. For instance, the presence of collagen gel is necessary for H-Hyp-gly-OH to promote the growth of fibroblasts

Safety and Hazards

The safety data sheet for “H-Hyp-gly-OH” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDSWNXTPKLLOT-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)NCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Hyp-gly-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)

![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)

![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)

![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)